![molecular formula C18H14F2N2O3S B3403757 (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1173378-95-4](/img/structure/B3403757.png)
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Overview
Description
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as DFB or DFB-Br, is a fluorescent labeling reagent used in scientific research. It is commonly used to label proteins and peptides for imaging and detection purposes.
Mechanism of Action
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide works by covalently binding to specific amino acid residues on proteins and peptides, such as cysteine and lysine. The resulting fluorescent label allows for the detection and visualization of the labeled molecule.
Biochemical and Physiological Effects:
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a relatively small molecule and has minimal biochemical and physiological effects on the labeled molecule. However, it is important to note that the labeling process can potentially affect the function of the labeled molecule, and careful consideration should be taken when interpreting results.
Advantages and Limitations for Lab Experiments
One major advantage of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is its high sensitivity and specificity for labeling proteins and peptides. It is also relatively easy to use and can be used in a variety of imaging techniques. However, (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has limitations in terms of its labeling efficiency and potential effects on the function of the labeled molecule.
Future Directions
For (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide research include the development of more efficient labeling methods and the exploration of new applications for (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide in drug discovery and protein-protein interaction studies. Additionally, there is potential for the development of new fluorescent labeling reagents with improved properties and functionality.
Scientific Research Applications
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is widely used in scientific research as a fluorescent labeling reagent for proteins and peptides. It is commonly used in imaging techniques such as fluorescence microscopy and flow cytometry to detect and visualize specific molecules. (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been used in drug discovery research to identify potential drug targets and to study protein-protein interactions.
properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-13-5-3-10(7-14(13)25-2)4-6-16(23)21-18-22-17-12(20)8-11(19)9-15(17)26-18/h3-9H,1-2H3,(H,21,22,23)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACLBSDOVNUAY-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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